molecular formula C18H10O2 B1196319 5,6-Chrysenedione CAS No. 2051-10-7

5,6-Chrysenedione

Cat. No. B1196319
CAS RN: 2051-10-7
M. Wt: 258.3 g/mol
InChI Key: HZGMNNQOPOLCIG-UHFFFAOYSA-N
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Description

5,6-Chrysenedione is a polycyclic aromatic hydrocarbon. It is a type of organic compound that contains multiple rings of carbon atoms. Its chemical formula is C18H10O2 .


Molecular Structure Analysis

The molecular formula of 5,6-Chrysenedione is C18H10O2 . It has a molecular weight of 258.2708 .

Scientific Research Applications

  • Phototoxicity and Photogenotoxicity Studies : Zhang, Hwang, and Ekunwe (2006) investigated the cytotoxicity and genotoxicity of 5,6-Chrysenequinone (5,6-CQ) in HaCaT cells, a human skin cell line. They found that 5,6-CQ was less photocytotoxic than its parent compound 6-aminochrysene (6AC) and did not exhibit photogenotoxic effects under their experimental conditions (Zhang, Hwang, & Ekunwe, 2006).

  • Anion-π Interactions in Supramolecular Chemistry : Chifotides and Dunbar (2013) explored the anion-π interaction, a noncovalent force between π-acidic aromatic systems (like 5,6-Chrysenedione derivatives) and anions. This study highlights the potential of anion-π interactions for designing selective anion receptors and catalysts, and their implications in biological functions (Chifotides & Dunbar, 2013).

  • Crystal Structure Analysis : Ramirez et al. (1998) conducted a study on the crystal structure of a derivative of 5,6-Chrysenedione, providing insights into the molecular configuration and potential applications in material science or pharmaceuticals (Ramirez et al., 1998).

  • Metabolism of Polynuclear Aromatic Hydrocarbons : Myers and Flesher (1991) researched the metabolism of chrysene and its derivatives, including 5,6-dimethylchrysene, in rat liver and tissue. This study is significant for understanding the biotransformation and potential toxicological impacts of these compounds (Myers & Flesher, 1991).

properties

IUPAC Name

chrysene-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMNNQOPOLCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174509
Record name 5,6-Chrysenedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Chrysenedione

CAS RN

2051-10-7
Record name Chrysenequinone
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URL https://commonchemistry.cas.org/detail?cas_rn=2051-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Chrysenedione
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Record name 5,6-CHRYSENEDIONE
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Record name 5,6-Chrysenedione
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Record name 11,12-DIHYDROCHRYSENE-11,12-DIONE
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Record name 5,6-CHRYSENEDIONE
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Synthesis routes and methods

Procedure details

In a typical preparation, 50 mg of Rh(III) starting material was dissolved in 32 mL of MeCN/water, 3:1,0.1 M in NaOH. To this mixture was added 1 equiv or more of, for example, 9,10-phenanthrenequinone to produce non-hindered control DNA photocleaving compounds, or 5,6-chrysenequinone (chrysi) or benzophenanzinediimine (phzi) to produce hindered intercalating compounds. During constant stirring, the reaction was allowed to progress for approximately 18 h at room temperature. After neutralization with dilute hydrochloric acid and addition of 500 mL of water, the reaction mixture was loaded onto a Sephadex SP-C25 ion exchange column equilibrated in 0.05 M MgCl2. The product was purified by elution with a gradient of 0.05-0.5 M MgCl2, and the orange product bands were collected. The fractions were concentrated on a Waters Sep-Pak 5 g C18 cartridge and washed with copious amounts of water. The metal complex was eluted from the cartridge with a minimum volume of 0.1% TFA in MeCN/water, 1:1, and lyophilized to dryness.
[Compound]
Name
Rh(III)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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